molecular formula C9H9BrO3 B6328973 3-Bromo-2-ethoxybenzoic acid CAS No. 1275532-56-3

3-Bromo-2-ethoxybenzoic acid

Cat. No.: B6328973
CAS No.: 1275532-56-3
M. Wt: 245.07 g/mol
InChI Key: BYAFUEVISDSIDD-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and an ethoxy group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-ethoxybenzoic acid can be synthesized through several methods. One common method involves the bromination of 2-ethoxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst or under specific temperature and solvent conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-ethoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxybenzoic acid depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed processes, involving oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Bromo-3-ethoxybenzoic acid: Bromine and ethoxy groups are positioned differently on the benzene ring.

    3-Chloro-2-ethoxybenzoic acid: Chlorine atom replaces the bromine atom.

Uniqueness

3-Bromo-2-ethoxybenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of both bromine and ethoxy groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

3-bromo-2-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAFUEVISDSIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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